molecular formula C11H8BrIN2O B3320924 10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine CAS No. 1282518-61-9

10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Cat. No. B3320924
Key on ui cas rn: 1282518-61-9
M. Wt: 391.00 g/mol
InChI Key: LGANARSOXGACEK-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 20 L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 9-Bromo-2,3-diiodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene (900 g, 1.74 mol, 1.00 equiv) in tetrahydrofuran (9 L), followed by the addition of EtMgBr (755 mL, 1.30 equiv) dropwise with stirring at −30° C. over 60 min. The resulting solution was stirred at −30-15° C. for 10 min, quenched by the addition of 1500 mL of saturated aqueous NH4Cl and extracted with 3×3000 mL of tetrahydrofuran. The combined organic layers were washed with 2×2000 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 450 g (66%) of 9-Bromo-2-iodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene as a yellow solid.
Name
9-Bromo-2,3-diiodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
755 mL
Type
reactant
Reaction Step Two
Quantity
9 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([I:16])=[C:10]3I)[C:6]=2[CH:17]=1.CC[Mg+].[Br-]>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([I:16])=[CH:10]3)[C:6]=2[CH:17]=1 |f:1.2|

Inputs

Step One
Name
9-Bromo-2,3-diiodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene
Quantity
900 g
Type
reactant
Smiles
BrC=1C=CC2=C(C3=NC(=C(N3CCO2)I)I)C1
Step Two
Name
Quantity
755 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Three
Name
Quantity
9 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
with stirring at −30° C. over 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20 L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −30-15° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 1500 mL of saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×3000 mL of tetrahydrofuran
WASH
Type
WASH
Details
The combined organic layers were washed with 2×2000 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1C=CC2=C(C3=NC(=CN3CCO2)I)C1
Measurements
Type Value Analysis
AMOUNT: MASS 450 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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